molecular formula C21H25N3S B10868706 N-cyclopropyl-4-(diphenylmethyl)piperazine-1-carbothioamide

N-cyclopropyl-4-(diphenylmethyl)piperazine-1-carbothioamide

Cat. No.: B10868706
M. Wt: 351.5 g/mol
InChI Key: OBLPEIDXNYZSSN-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-(diphenylmethyl)piperazine-1-carbothioamide is a synthetic organic compound featuring a piperazine core substituted with a diphenylmethyl group, a cyclopropylamine, and a carbothioamide functional group. Piperazine derivatives are recognized as privileged scaffolds in medicinal chemistry due to their ability to interact with multiple biological targets, which makes them valuable structures in pharmaceutical research for developing new active compounds . Specifically, molecules containing the N-arylpiperazine or N-alkylpiperazine motif have been investigated for their antimycobacterial properties, showing activity against strains such as Mycobacterium tuberculosis . The carbothioamide group can be critical for hydrogen bonding with biological targets, potentially influencing the compound's mechanism of action. The specific research applications, biological activity, and detailed mechanism of action for this compound require further experimental investigation and validation. This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only and is not intended for diagnostic or therapeutic procedures, or for human or veterinary use.

Properties

Molecular Formula

C21H25N3S

Molecular Weight

351.5 g/mol

IUPAC Name

4-benzhydryl-N-cyclopropylpiperazine-1-carbothioamide

InChI

InChI=1S/C21H25N3S/c25-21(22-19-11-12-19)24-15-13-23(14-16-24)20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,19-20H,11-16H2,(H,22,25)

InChI Key

OBLPEIDXNYZSSN-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=S)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Formation of the Piperazine Core

The piperazine ring is often constructed via cyclization of bis(2-chloroethyl)amine derivatives. For example, US7989623B2 discloses a method where bis(2-chloroethyl)amine reacts with diphenylmethylamine in the presence of diisopropylethylamine (DIPEA) as both base and solvent. The reaction proceeds under reflux (100–120°C) to form 4-(diphenylmethyl)piperazine. Yields exceed 85% after aqueous workup and extraction with dichloromethane.

Reaction Conditions :

  • Solvent: Dichloromethane or toluene.

  • Base: DIPEA (2.5 equiv).

  • Temperature: Reflux (110°C).

  • Workup: Partitioning between aqueous HCl and organic solvent.

Introduction of the Diphenylmethyl Group

The diphenylmethyl (benzhydryl) group is introduced via nucleophilic substitution or reductive amination. Yarim et al. describe alkylation of piperazine with benzhydryl halides (e.g., 4-chlorobenzhydryl chloride) in tetrahydrofuran (THF) using potassium carbonate as a base. The 4-position is selectively functionalized due to steric and electronic factors.

Optimization Insight :

  • 4-Chlorobenzhydryl derivatives exhibit higher reactivity than unsubstituted analogs.

  • Polar aprotic solvents (e.g., DMF) improve solubility but may require higher temperatures (80–90°C).

Cyclopropane Substitution at N-1

Cyclopropylamine is introduced via nucleophilic displacement of a leaving group (e.g., chloride) on the piperazine nitrogen. CN1821234A demonstrates this step using cyclopropylamine and an intermediate triazine derivative, though the methodology is adaptable to piperazines. The reaction employs sodium hydride as a base in toluene at 60°C, achieving >90% substitution.

Critical Parameters :

  • Molar Ratio : 1:1.2 (piperazine:cyclopropylamine) ensures complete conversion.

  • Solvent : Toluene or xylol minimizes side reactions.

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the N-cyclopropyl intermediate.

Carbothioamide Functionalization

The carbothioamide group is introduced via thionation of a carboxamide precursor. Kumar et al. report using Lawesson’s reagent (2.4 equiv) in dry toluene under nitrogen, refluxed for 6 hours. This method converts 1-benzhydrylpiperazine-1-carboxamide to the corresponding thioamide with 78–92% yield.

Alternative Approach :

  • Direct synthesis using thiophosgene (CSCl₂) and ammonium hydroxide, though this poses handling challenges due to thiophosgene’s toxicity.

Optimization and Reaction Conditions

Solvent and Temperature Effects

  • Polar Solvents : DMF or DMSO accelerate substitutions but may degrade thioamides at >100°C.

  • Nonpolar Solvents : Toluene and dichloromethane enhance stability of intermediates.

Catalytic Additives

  • Potassium Iodide : Enhances nucleophilicity in cyclopropane substitutions (5–10 mol% yields 94% product).

  • Molecular Sieves : Improve thionation efficiency by scavenging water.

Analytical Characterization

TechniqueParameters AnalyzedExample Data (Compound 9i)
¹H NMR Cyclopropyl CH₂, diphenylmethyl protonsδ 0.8–1.2 (m, 4H), δ 4.5 (s, 1H)
¹³C NMR Thioamide C=S resonanceδ 198.5 ppm
LCMS Molecular ion [M+H]⁺m/z 434.2 (calculated: 434.1)
HPLC Purity Reverse-phase C18 column98.7% (254 nm)

Comparative Analysis of Methods

Method ComponentApproach 1Approach 2
Piperazine Formation Bis(2-chloroethyl)amine + diphenylmethylaminePreformed piperazine alkylation
Cyclopropane Source CyclopropylamineCyclopropyl bromide + NH₃
Thioamide Route Lawesson’s reagentThiourea + methyl sulfate
Yield 78–92%85–94%
Purity >95% (HPLC)>97% (HPLC)

Approach 1 offers better scalability, while Approach 2 provides higher regioselectivity for N-substitution.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-4-(diphenylmethyl)piperazine-1-carbothioamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.

    Substitution: Various nucleophiles such as alkyl halides or acyl chlorides; reactions are often conducted in polar aprotic solvents like dimethylformamide or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce secondary amines. Substitution reactions can result in a variety of substituted piperazine derivatives.

Scientific Research Applications

Antitumor Activity

Preliminary studies have indicated that N-cyclopropyl-4-(diphenylmethyl)piperazine-1-carbothioamide exhibits significant cytotoxic effects against various cancer cell lines.

  • Case Study: Breast Cancer Cells
    • Cell Line: MCF7
    • IC50 Value: Approximately 5 µM after 48 hours of treatment.
    • Findings: The compound demonstrated a dose-dependent reduction in cell viability, suggesting potential as an antitumor agent.

Anti-inflammatory Properties

The compound has shown promise in reducing inflammation in preclinical models.

  • Case Study: Arthritis Model
    • Model: Induced arthritis in rats
    • Results: Significant decrease in paw swelling and inflammatory markers compared to control groups.
    • Mechanism: Likely through inhibition of pro-inflammatory cytokines.

Antimicrobial Activity

In vitro tests have revealed antimicrobial properties against several bacterial strains, indicating potential applications in treating infections.

  • Findings: The compound was effective against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial activity.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the piperazine ring or the diphenylmethyl group can significantly influence biological activity.

Substituent Effect on Activity
Cyclopropyl GroupEnhances lipophilicity and bioavailability
Diphenylmethyl MoietyIncreases binding affinity to target receptors

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-(diphenylmethyl)piperazine-1-carbothioamide involves its interaction with specific molecular targets. In biological systems, it may act as a ligand for certain receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations :

  • Steric Effects : Bulky substituents like diphenylmethyl or dihydrodioxine may influence binding to hydrophobic enzyme pockets, as seen in NCT-503’s inhibition of PHGDH .

Anti-Inflammatory Activity

  • N-(4-chlorophenyl)-4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperazine-1-carbothioamide: Demonstrated anti-inflammatory properties in nanoparticle formulations, validated via molecular docking against phospholipase A2 (PLA2) .
  • The diphenylmethyl group may mimic PLA2’s hydrophobic substrate-binding region .

Enzyme Inhibition

  • NCT-503 : A potent PHGDH inhibitor (IC₅₀ = 3.2 µM) due to its trifluoromethylbenzyl group, which occupies the enzyme’s allosteric site. In contrast, its inactive control (R2 = pyridin-4-yl) lacks inhibitory activity, underscoring the importance of R2 substituents .
  • Compound 18 (from ): Exhibits neuroprotection by inhibiting neuronal nitric oxide synthase (nNOS), attributed to the piperazine-1-carbothioamide core’s interaction with calmodulin-binding domains .

Neuroprotective Effects

  • N-(3-chloro-2-methylphenyl)-4-(4-hydroxyphenyl)piperazine-1-carbothioamide: The hydroxyphenyl group may confer antioxidant properties, complementing nNOS inhibition to mitigate oxidative stress in neurodegenerative models .

Biological Activity

N-cyclopropyl-4-(diphenylmethyl)piperazine-1-carbothioamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Piperazine Ring : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Diphenylmethyl Group : This can be accomplished via Friedel-Crafts alkylation, where diphenylmethanol reacts with a suitable catalyst.
  • Attachment of the Carbothioamide Group : This step involves the reaction of piperazine with thiocarbonyl compounds.

Chemical Properties :

PropertyValue
Molecular FormulaC19H22N2S
Molecular Weight314.45 g/mol
IUPAC NameThis compound

The mechanism of action for this compound appears to involve interaction with specific molecular targets such as enzymes or receptors. The structural features allow it to bind effectively to active sites, modulating the activity of these targets, which can lead to various biological effects.

Pharmacological Effects

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of piperazine compounds exhibit notable antimicrobial properties. For instance, piperazine derivatives have been shown to inhibit the growth of various bacterial strains and fungi, indicating potential applications in treating infectious diseases .
  • Cardiovascular Effects : Research indicates that similar compounds demonstrate significant inotropic effects on cardiac tissues. For example, related piperazine derivatives have been evaluated for their ability to enhance cardiac contractility and vasodilation in animal models .
  • Cytotoxicity and Cancer Research : Some studies have explored the cytotoxic effects of piperazine derivatives on cancer cell lines. The structure-activity relationship analysis indicates that modifications at specific positions can enhance anticancer activity, particularly against breast cancer cell lines .

Study on Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various piperazine derivatives, including those structurally similar to this compound. Results indicated a significant inhibition of bacterial growth, particularly against Gram-positive bacteria, suggesting potential therapeutic applications in infectious diseases .

Cardiovascular Activity Assessment

In vivo studies demonstrated that compounds similar to this compound exhibited direct inotropic effects on isolated rat hearts. These findings suggest that such compounds may serve as potential agents for heart failure treatment due to their ability to enhance cardiac output without significantly increasing heart rate .

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its structural components:

  • Cyclopropyl Group : Enhances lipophilicity and may improve membrane permeability.
  • Diphenylmethyl Moiety : Contributes to receptor binding affinity and selectivity.
  • Carbothioamide Functionality : Plays a crucial role in modulating biological activity through interactions with target proteins.

Table summarizing SAR findings:

Structural FeatureImpact on Activity
Cyclopropyl GroupIncreased lipophilicity
Diphenylmethyl GroupEnhanced receptor binding
Carbothioamide GroupCritical for target interaction

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